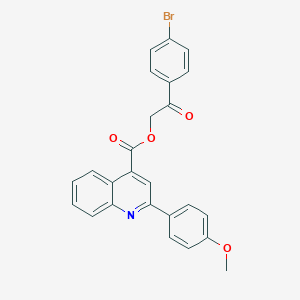
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H16BrNO3 and a molecular weight of 434.28 g/mol This compound is notable for its unique structure, which includes a quinoline core, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate typically involves multiple steps. One common method starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)ethyl bromide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
. These services ensure high purity and consistent quality, which are crucial for research applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA-gyrase inhibitor, which could have antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit EGFR kinase activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound upregulates p53 and caspase 9, which are crucial for inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
- 2-Phenylquinoline derivatives
Uniqueness
What sets 2-(4-Bromophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate apart is its combination of a bromophenyl group and a methoxyphenyl group attached to a quinoline core. This unique structure imparts specific electronic and steric properties, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C25H18BrNO4 |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18BrNO4/c1-30-19-12-8-16(9-13-19)23-14-21(20-4-2-3-5-22(20)27-23)25(29)31-15-24(28)17-6-10-18(26)11-7-17/h2-14H,15H2,1H3 |
InChI Key |
YGIZCZMREPFOSO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















